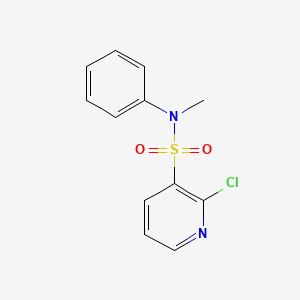

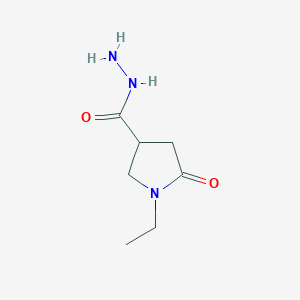

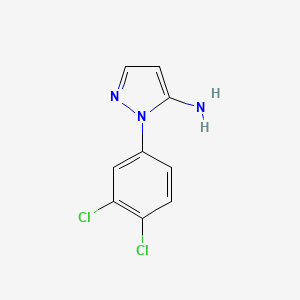

![molecular formula C10H11N3O2 B1386246 N-(2-Hydroxyéthyl)imidazo[1,2-a]pyridine-2-carboxamide CAS No. 1157107-85-1](/img/structure/B1386246.png)

N-(2-Hydroxyéthyl)imidazo[1,2-a]pyridine-2-carboxamide

Vue d'ensemble

Description

“N-(2-Hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide” is a compound that has been studied for its potential pharmaceutical applications . It has been identified as a novel, potent, and selective acid pump antagonist for the treatment of gastroesophageal reflux disease .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including “N-(2-Hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide”, has been well studied in the past decade . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed, with an emphasis on the ecological impact of the methods and on the mechanistic aspects .Molecular Structure Analysis

Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds . The molecular structure of these compounds, including “N-(2-Hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide”, has been studied extensively .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines have been categorized into several categories, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Applications De Recherche Scientifique

Agents anticancéreux

Les dérivés de N-(2-Hydroxyéthyl)imidazo[1,2-a]pyridine ont été explorés en tant qu'agents anticancéreux potentiels. Ces composés peuvent agir comme des inhibiteurs covalents ciblant des lignées cellulaires cancéreuses spécifiques . Par exemple, ils ont montré un potentiel prometteur dans l'inhibition de la mutation KRAS G12C dans les cellules NCI-H358, ce qui est significatif étant donné que cette mutation est fréquente dans certains cancers du poumon .

Recherche en protéomique

En protéomique, ces composés sont utilisés comme produits de spécialité pour étudier les interactions et les fonctions des protéines. Leur structure unique leur permet de se lier à des protéines spécifiques, ce qui peut être utile pour comprendre les mécanismes des maladies et développer de nouvelles stratégies thérapeutiques .

Dispositifs optoélectroniques

L'échafaudage imidazo[1,2-a]pyridine est précieux en science des matériaux, en particulier dans le développement de dispositifs optoélectroniques. Ses propriétés luminescentes le rendent adapté à une utilisation dans les diodes électroluminescentes (LED) et d'autres dispositifs nécessitant un flux d'électrons contrôlé .

Capteurs

En raison de leur nature luminescente, ces dérivés sont également appliqués dans la création de capteurs. Ils peuvent être conçus pour détecter diverses substances biologiques et chimiques, ce qui est crucial pour la surveillance environnementale et le diagnostic médical .

Microscopie confocale et imagerie

Les dérivés de l'imidazo[1,2-a]pyridine servent d'émetteurs pour la microscopie confocale et l'imagerie. Leur capacité à fluorescer dans des conditions spécifiques en fait d'excellents marqueurs pour visualiser les structures cellulaires et sous-cellulaires .

Domaine pharmaceutique

Dans l'industrie pharmaceutique, ces composés sont étudiés pour leur potentiel thérapeutique. Leur structure modifiable permet la création d'une variété de médicaments avec des actions ciblées, telles que des inhibiteurs enzymatiques ou des modulateurs de récepteurs .

Têtes de guerre covalentes

La structure de la N-(2-Hydroxyéthyl)imidazo[1,2-a]pyridine-2-carboxamide peut être utilisée pour installer des têtes de guerre covalentes dans la conception de médicaments. Cette approche est utilisée pour créer des médicaments qui forment une liaison permanente avec leur cible, conduisant à des effets prolongés .

Nouvel échafaudage pour la découverte de médicaments

Enfin, le noyau imidazo[1,2-a]pyridine est considéré comme un nouvel échafaudage pour la découverte de médicaments. Sa polyvalence permet le développement de nouvelles molécules avec des applications thérapeutiques potentielles, élargissant les horizons de la chimie médicinale .

Mécanisme D'action

Target of Action

The primary target of N-(2-Hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide is KRAS G12C . KRAS is a protein that plays a crucial role in cell signaling pathways that control cell growth and cell death. The G12C mutation in KRAS is often found in various types of cancers .

Mode of Action

N-(2-Hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide interacts with its target, KRAS G12C, through a covalent bond . This interaction inhibits the activity of the KRAS G12C protein, thereby preventing the transmission of signals that promote cell growth and survival .

Biochemical Pathways

The compound affects the KRAS signaling pathway . By inhibiting the activity of the KRAS G12C protein, it disrupts the signaling pathway, leading to the suppression of cell growth and induction of cell death .

Pharmacokinetics

The compound’s molecular weight is205.21 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The inhibition of KRAS G12C by N-(2-Hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide leads to the suppression of cell growth and induction of cell death . This makes it a potent anticancer agent, particularly for cancers with the KRAS G12C mutation .

Avantages Et Limitations Des Expériences En Laboratoire

The use of N-(2-Hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide in laboratory experiments has several advantages. It is relatively easy to synthesize, has a wide range of biochemical and physiological effects, and is relatively stable. Additionally, it is non-toxic and has low environmental impact. However, there are some limitations to its use in laboratory experiments. For example, its mechanism of action is not yet fully understood, and it is not yet known if it is safe for long-term use in humans.

Orientations Futures

The future of N-(2-Hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide is promising. Further research is needed to fully understand its mechanism of action, as well as its potential applications in the treatment of various diseases. Additionally, further research is needed to determine its safety for long-term use in humans. Additionally, further research is needed to develop new methods of synthesis and delivery for N-(2-Hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide, as well as to explore its potential applications in drug delivery and drug discovery research. Finally, further research is needed to develop new methods of analysis and characterization for N-(2-Hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide to better understand its structure and properties.

Analyse Biochimique

Biochemical Properties

N-(2-Hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are crucial for cell signaling pathways . The compound’s interaction with these enzymes involves binding to the active site, thereby inhibiting their activity and affecting downstream signaling processes .

Cellular Effects

N-(2-Hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide influences various cellular processes. It has been observed to affect cell proliferation, apoptosis, and differentiation. The compound modulates cell signaling pathways, such as the PI3K/Akt pathway, leading to changes in gene expression and cellular metabolism . These effects are particularly significant in cancer cells, where the compound has demonstrated cytotoxic activity .

Molecular Mechanism

The molecular mechanism of N-(2-Hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide involves its binding interactions with biomolecules. The compound binds to specific enzymes, inhibiting their activity and leading to changes in cellular processes. For example, it inhibits the activity of kinases involved in cell signaling, resulting in altered gene expression and cellular responses . Additionally, the compound may interact with DNA, affecting transcription and replication processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(2-Hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, including altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of N-(2-Hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or modulating immune responses . At higher doses, it may cause toxic or adverse effects, including organ damage or systemic toxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

N-(2-Hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound may affect the activity of enzymes involved in glycolysis, the citric acid cycle, and other metabolic processes . These interactions can lead to changes in cellular energy production and overall metabolic activity.

Transport and Distribution

The transport and distribution of N-(2-Hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide within cells and tissues are mediated by specific transporters and binding proteins . The compound may be actively transported across cell membranes or passively diffuse into cells . Once inside the cells, it can localize to specific compartments or organelles, influencing its activity and function.

Subcellular Localization

N-(2-Hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression . Alternatively, it may accumulate in the cytoplasm, affecting cytosolic enzymes and signaling pathways.

Propriétés

IUPAC Name |

N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c14-6-4-11-10(15)8-7-13-5-2-1-3-9(13)12-8/h1-3,5,7,14H,4,6H2,(H,11,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOOUCGQPOUHVCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1)C(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B1386168.png)

![3-[(Tert-butylsulfamoyl)methyl]benzoic acid](/img/structure/B1386170.png)

![6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylic acid](/img/structure/B1386174.png)

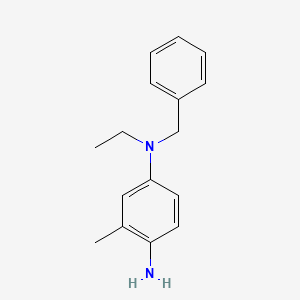

![4-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-methylaniline](/img/structure/B1386177.png)